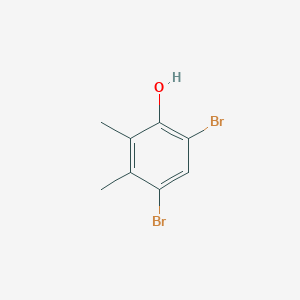

4,6-Dibromo-2,3-dimethylphenol

Description

Contextualization of Dibrominated Phenolic Compounds in Organic Chemistry

Dibrominated phenolic compounds are a subclass of halogenated phenols characterized by the presence of two bromine atoms attached to the phenol (B47542) ring. These compounds are of significant interest in organic synthesis. The bromine atoms act as versatile functional handles, enabling a variety of subsequent chemical transformations. Bromination is a fundamental electrophilic aromatic substitution reaction, and the presence of the hydroxyl group on the phenol ring strongly activates it, facilitating this reaction. mdpi.com However, controlling the regioselectivity of bromination can be challenging due to the high reactivity of the phenol ring, often leading to mixtures of isomers. nih.gov

The bromine substituents can be replaced through various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the construction of more complex molecular architectures. acs.org Furthermore, brominated phenols can serve as precursors to organometallic reagents or be involved in other transformations where the bromine atom is displaced. Their utility is also seen in the synthesis of biologically active molecules and materials with specific properties.

Significance of Substituted Phenols in Contemporary Chemical Science

Substituted phenols, a broad class that includes 4,6-Dibromo-2,3-dimethylphenol, are foundational to many areas of modern chemical science. researchgate.net They are indispensable building blocks in the synthesis of a wide range of valuable products, from pharmaceuticals and agrochemicals to polymers and dyes. mdpi.comnih.gov The substituents on the phenolic ring, such as alkyl groups and halogens, modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and physical characteristics. dntb.gov.ua

For instance, the acidity of the phenolic hydroxyl group can be fine-tuned by the presence of electron-withdrawing or electron-donating groups. dntb.gov.ua This modulation is crucial for their role in various chemical reactions and biological interactions. Substituted phenols are key components in the production of engineering resins like poly(p-phenylene oxide) and are precursors to antioxidants. wikipedia.org In recent years, there has been a growing interest in using substituted phenols, particularly their corresponding phenolate (B1203915) anions, as organophotoredox catalysts, highlighting their expanding role in sustainable and green chemistry. nih.gov

Research Landscape and Emerging Trends in this compound Chemistry

The research landscape for this compound is primarily centered on its synthesis, structural characterization, and its potential as an intermediate in organic synthesis. Detailed crystallographic studies have provided precise information about its molecular and crystal structure. nih.gov

Current research trends for halogenated and substituted phenols, which can be extrapolated to compounds like this compound, point towards several key areas:

Advanced Synthesis Methods: There is a continuous drive to develop more efficient, scalable, and environmentally friendly methods for the synthesis of highly substituted phenols with complete regiochemical control. researchgate.netnih.gov

Catalysis: The derivatives of substituted phenols are being explored as ligands for transition metal catalysts or as organocatalysts themselves. For example, related xylenol (dimethylphenol) derivatives are used in acid-catalyzed condensation reactions. mdpi.com The core structure of this compound could be modified to create novel ligands for catalysis.

Materials Science: Halogenated phenols are employed in the development of advanced materials such as polymers and liquid crystals due to their unique halogenated structures. The dibromo and dimethyl substitutions on the phenol ring of this specific compound could impart desirable properties for new materials.

Medicinal Chemistry: While specific biological activity for this compound is not widely reported, related brominated phenolic structures are investigated for their potential as precursors to bioactive compounds. The development of new molecules with potential therapeutic applications is a constant driver of research in this area.

Detailed research findings on the synthesis and structural properties of this compound are presented in the following tables.

Detailed Research Findings

Synthesis of this compound

Two distinct methods for the synthesis of this compound have been reported in the literature, each starting from a different precursor and employing different reagents and conditions.

| Method | Starting Material | Reagents and Conditions | Yield | Reference |

| Method 1 | 2,3-dimethyl phenylamine | 1. Bromination to form 1-amino-4-bromo-2,3-dimethylbenzene. 2. Diazotization-bromination-hydrolysis: Sodium nitrite (B80452), 40% hydrogen bromide, ice-bath; followed by cuprous bromide and reflux. | 26% | nih.gov |

| Method 2 | 2,3-dimethylphenylboronic acid | Hydrogen peroxide (30%), Hydrogen bromide (62%) in ethanol (B145695) for one minute under ambient conditions. | Not specified, but generally good to excellent for this method. | researchgate.net |

Crystallographic Data for this compound

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing key molecular and crystal parameters. nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.3604(5) Å, b = 4.4310(6) Å, c = 14.0245(10) Å |

| Unit Cell Angles | α = 90°, β = 92.482(1)°, γ = 90° |

| Unit Cell Volume | 456.96(8) ų |

| Molecules per Unit Cell (Z) | 2 |

| Key Structural Features | The molecule is approximately planar. In the crystal, molecules are linked by intermolecular O—H···O hydrogen bonds, forming chains. A short Br···Br interaction of 3.362(1) Å is also observed. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCNODSSAHAREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549062 | |

| Record name | 4,6-Dibromo-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15460-16-9 | |

| Record name | 4,6-Dibromo-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways for 4,6-Dibromo-2,3-dimethylphenol

The most well-documented method for the synthesis of this compound is a multi-step process originating from 2,3-dimethylphenylamine. This pathway involves the sequential introduction of bromine atoms and the conversion of an amino group to a hydroxyl group.

Multi-Step Synthesis from 2,3-Dimethylphenylamine.nih.govresearchgate.net

The first critical step in this pathway is the regioselective bromination of 2,3-dimethylaniline (B142581) (also known as 2,3-xylidine). The directing effects of the amino and methyl groups on the aromatic ring guide the incoming electrophile. A common method for this transformation involves the use of N-bromosuccinimide (NBS) as the brominating agent. google.com In a typical procedure, 2,3-dimethylaniline is dissolved in a suitable solvent like dimethylformamide (DMF), and a solution of NBS in DMF is added dropwise. The reaction is stirred for several hours to ensure complete conversion to the intermediate, 4-bromo-2,3-dimethylaniline (B1292490). google.com This selective bromination at the para position relative to the activating amino group is a key step in establishing the final substitution pattern.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |

| 2,3-Dimethylaniline | N-Bromosuccinimide | DMF | 5 hours | 4-Bromo-2,3-dimethylaniline | 82% google.com |

| Table 1: Synthesis of 4-Bromo-2,3-dimethylaniline |

The intermediate, 4-bromo-2,3-dimethylaniline, is then converted to the final product through a sequence involving diazotization followed by a Sandmeyer-type reaction. The amino group of 4-bromo-2,3-dimethylaniline is first transformed into a diazonium salt by treatment with sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid, at low temperatures (typically below 5°C). nih.govresearchgate.net This diazonium salt is highly reactive and is used in situ.

| Reactant | Reagents | Key Steps | Product | Yield |

| 4-Bromo-2,3-dimethylaniline | 1. Sodium nitrite, Hydrobromic acid (40%) 2. Cuprous bromide | 1. Diazotization (below 5°C) 2. Bromination-Hydrolysis (reflux) | This compound | 26% nih.gov |

| Table 2: Conversion of 4-Bromo-2,3-dimethylaniline to this compound |

The reported yield of 26% for the final conversion suggests that there is room for optimization. nih.gov Key parameters that could be adjusted include the temperature control during diazotization, the concentration of the hydrobromic acid, and the method of cuprous bromide preparation and addition. For instance, one reported procedure pretreats the cuprous bromide by refluxing it in a hydrobromic acid solution before its addition to the reaction mixture. nih.govresearchgate.net Further studies could explore alternative copper catalysts or different work-up and purification procedures, such as column chromatography, to potentially improve the isolated yield of the final product. nih.gov

Exploration of Novel Synthetic Routes

While the multi-step synthesis from 2,3-dimethylphenylamine is established, the exploration of novel, more direct, and efficient synthetic routes is an active area of chemical research. Potential alternative strategies could involve the direct bromination of a different precursor or the application of modern catalytic methods.

One potential, more direct route could be the direct bromination of 2,3-dimethylphenol (B72121). However, the regioselectivity of this reaction would need to be carefully controlled. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. This could lead to a mixture of brominated products. The use of regioselective brominating agents or specific catalysts could potentially favor the formation of the desired 4,6-dibromo isomer. mdpi.comresearchgate.net

Furthermore, recent advances in the Sandmeyer reaction itself could offer improvements to the established pathway. For example, the development of catalytic Sandmeyer bromination methods that use only catalytic amounts of copper, or even electrochemical approaches, could provide milder and more efficient alternatives to the traditional stoichiometric use of cuprous bromide. rsc.orgorganic-chemistry.org Additionally, modern methodologies for the synthesis of polysubstituted phenols, which often employ novel cyclization or annulation strategies, could potentially be adapted to construct the this compound core structure from different acyclic or cyclic precursors. rsc.org

Advanced Purification and Isolation Techniques

The purity of this compound is critical for its subsequent applications. Advanced purification techniques are therefore essential to remove byproducts, unreacted starting materials, and isomeric impurities.

Silica (B1680970) gel chromatography is a standard and effective method for the purification of this compound. nih.gov In a documented procedure, the crude product obtained from the synthesis using 2,3-dimethyl phenylamine was subjected to column chromatography on silica gel. nih.gov Using hexane (B92381) as the eluent, the target compound was successfully isolated from the reaction mixture. nih.gov The choice of a non-polar eluent like hexane is suitable for separating the relatively non-polar dibrominated phenol (B47542) from more polar impurities. The polarity of the eluent system can be adjusted, for instance by using mixtures of ethyl acetate (B1210297) and hexane, to optimize the separation of specific impurities.

While not specifically documented for this compound, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of brominated phenols. researchgate.netresearchgate.netnih.govnih.gov Reverse-phase columns, such as C8 or C18, with mobile phases typically consisting of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid, are commonly used for separating various bromophenol isomers. researchgate.net This technique offers high resolution and can be scaled up for preparative separations to achieve very high purity levels.

Controlled crystallization , often referred to as recrystallization, is a powerful technique for enhancing the purity and obtaining high-quality crystals of this compound. nih.gov The process involves dissolving the crude or partially purified compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

For this compound, colorless needle-like single crystals suitable for X-ray diffraction have been obtained by the slow evaporation of a solution of the compound in a chloroform:methanol (3:1) mixture at room temperature. nih.gov This indicates that a solvent system combining a chlorinated solvent and an alcohol can be effective for producing high-purity crystalline material. Another source mentions that this compound crystallizes as light-brown crystals after recrystallization from acetonitrile . The choice of solvent is critical and depends on the solubility profile of the compound and its impurities.

Table 3: Crystallization Parameters for this compound

| Solvent System | Crystal Habit/Appearance | Reference |

|---|---|---|

| Chloroform:Methanol (3:1) | Colorless needle-like single crystals | nih.gov |

| Acetonitrile | Light-brown crystals | |

| Hexane | Pure solid product after separation | oup.com |

The crystal structure of this compound reveals that adjacent molecules are joined by intermolecular O—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net This ordered arrangement in the crystal lattice contributes to the effective exclusion of impurities during the crystallization process.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

The precise spatial arrangement of atoms and molecules within a crystal lattice of 4,6-Dibromo-2,3-dimethylphenol has been determined through single-crystal X-ray diffraction studies. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. The colorless, needle-like single crystals suitable for this analysis were obtained by the slow evaporation of a solution of the compound in a chloroform-methanol mixture (3:1 ratio) at room temperature. nih.gov

Single Crystal X-ray Diffraction Data Acquisition

The acquisition of high-quality diffraction data is the foundational step in determining a crystal structure. This involves the use of specialized instrumentation and specific procedures to correct for experimental artifacts.

For the analysis of this compound, a Bruker SMART CCD area-detector diffractometer was utilized. nih.govresearchgate.net This type of instrument allows for the efficient collection of a large number of diffraction spots. The radiation source employed was Molybdenum K-alpha (Mo Kα) radiation, which has a characteristic wavelength suitable for resolving the atomic positions of the elements present in the compound. nih.govresearchgate.net

X-rays are absorbed by the crystal, and the extent of absorption can vary depending on the path length of the X-ray beam. To account for this, a multi-scan absorption correction was applied using the SADABS program. nih.govresearchgate.net Following data collection, the raw diffraction data was processed using the SAINT software for data reduction. nih.gov This procedure involved integrating the intensities of the measured reflections. Out of 5557 measured reflections, 2250 were determined to be independent, with 1882 of these having an intensity greater than twice the standard uncertainty (I > 2σ(I)). nih.gov The agreement between equivalent reflections was indicated by an R-int value of 0.042. nih.gov

Crystal and Molecular Structure Analysis

The crystal structure of this compound was solved and refined in the monoclinic crystal system with the space group P2₁ . researchgate.net The unit cell is the basic repeating block of the crystal lattice, and its dimensions were determined with high precision. The structure contains two molecules (Z = 2) per unit cell. nih.govresearchgate.net Key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₈Br₂O | nih.govresearchgate.net |

| Formula Weight (Mᵣ) | 279.96 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 7.3604 (5) | nih.govresearchgate.net |

| b (Å) | 4.4310 (6) | nih.govresearchgate.net |

| c (Å) | 14.0245 (10) | nih.govresearchgate.net |

| β (°) | 92.482 (1) | nih.govresearchgate.net |

| Volume (V) (ų) | 456.96 (8) | nih.govresearchgate.net |

| Z | 2 | nih.govresearchgate.net |

| Temperature (K) | 298 | nih.govresearchgate.net |

| Radiation | Mo Kα | nih.govresearchgate.net |

The analysis of the refined structure shows that the this compound molecule is nearly planar. nih.govresearchgate.net The largest deviation from the mean plane of the molecule is for one of the bromine atoms, which is displaced by 0.063(1) Å. nih.govresearchgate.net

In the crystal, individual molecules are linked together through intermolecular O—H⋯O hydrogen bonds, forming one-dimensional chains that extend parallel to the wiley.com crystallographic direction. nih.govresearchgate.net Furthermore, the crystal packing is influenced by a short bromine-bromine interaction, with a Br⋯Br distance of 3.362(1) Å. nih.govresearchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding (O—H⋯O)

In the crystalline state, molecules of this compound are interconnected by intermolecular O—H⋯O hydrogen bonds. nih.govresearchgate.net These bonds link adjacent molecules, forming one-dimensional chains that extend parallel to the canterbury.ac.nz direction of the crystal lattice. nih.govresearchgate.net The specific geometry of this hydrogen bond involves the hydroxyl group of one molecule interacting with the oxygen atom of a neighboring molecule. nih.gov This directional interaction is a key factor in the packing of the molecules within the crystal. nih.govresearchgate.net In contrast, it is noted that the fluorine-substituted analogue, 4,6-Dibromo-2,3-difluorophenol, may exhibit weaker O–H···O hydrogen-bonded chains due to the high electronegativity of fluorine, potentially leading to different packing arrangements.

The geometric parameters of the O—H⋯O hydrogen bond have been determined as follows:

| Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Donor-H-Acceptor (°) | Symmetry Operation |

| 0.82 | 2.25 | 2.913 (4) | 139 | -x, y - 1/2, -z + 2 |

This table presents the key distances and the angle defining the O—H⋯O hydrogen bond in the crystal structure of this compound, as determined by X-ray crystallography. researchgate.net

Halogen Bonding and Other Non-Covalent Interactions (e.g., Br⋯Br interactions)

Beyond conventional hydrogen bonding, the crystal structure of this compound is also characterized by a notable short Br⋯Br interaction. nih.govresearchgate.net This contact, with a measured distance of 3.362 (1) Å, is indicative of a halogen bond. nih.govresearchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. These types of interactions, along with hydrogen bonds, play a crucial role in directing the self-assembly of molecules in the solid state. ugr.es

Refinement Strategies and Validation of Structural Models

The process of refining the crystal structure model of this compound involves several key statistical measures and computational methods to ensure the accuracy and validity of the final atomic arrangement.

R-factors and Goodness-of-Fit Analysis

The quality of the crystallographic model is assessed using reliability factors (R-factors) and the Goodness-of-Fit (S) parameter. For this compound, the final R-factor, R[F² > 2σ(F²)], is 0.037, and the weighted R-factor, wR(F²), is 0.090. nih.gov The Goodness-of-Fit (S) value is 0.99. nih.gov These values indicate a high level of agreement between the observed diffraction data and the calculated structure factor amplitudes from the refined model. The refinement was based on 2250 independent reflections and involved 102 parameters. nih.gov

A summary of the key refinement data is provided below:

| Parameter | Value |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.090 |

| Goodness-of-Fit (S) | 0.99 |

| Independent reflections | 2250 |

| Parameters | 102 |

| Data-to-parameter ratio | 22.1 |

This table summarizes the principal figures of merit from the crystallographic refinement of this compound. nih.govresearchgate.net

Absolute Structure Determination (Flack Parameter)

To determine the absolute structure of this chiral molecule, which crystallizes in a non-centrosymmetric space group, the Flack parameter was calculated. nih.gov This parameter, with a value of 0.02 (2), was determined using 1275 Friedel pairs. nih.gov A value close to zero provides strong evidence that the determined absolute configuration of the molecule is correct. nih.gov

Computational Software Utilized for Structure Solution and Refinement

The determination and refinement of the crystal structure of this compound were accomplished using a suite of specialized software programs. Data collection was performed using the SMART software, while cell refinement and data reduction were carried out with SAINT. nih.gov The structure was solved using SHELXS97 and refined with SHELXL97. nih.goviucr.org Molecular graphics were generated using SHELXTL, which was also used to prepare the material for publication. nih.gov

Advanced Spectroscopic Characterization Techniques

While the primary focus of this article is on the crystallographic analysis, it is important to note that advanced spectroscopic techniques are complementary and essential for a comprehensive understanding of the compound's properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of the hydrogen, carbon, and bromine atoms, while Infrared (IR) spectroscopy would corroborate the presence of the hydroxyl group and provide insights into the hydrogen bonding interactions. Mass spectrometry would confirm the molecular weight and isotopic distribution, particularly for the bromine atoms. canterbury.ac.nz

The structural framework of this compound has been elucidated through various spectroscopic methods. The molecule is noted to be approximately planar. researchgate.net In its crystalline form, adjacent molecules are linked by O—H⋯O hydrogen bonds, forming chains. researchgate.net The structure also exhibits a short Br⋯Br interaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the substitution pattern of the phenolic ring.

High-Resolution ¹H and ¹³C NMR for Detailed Structural Information

While specific ¹H and ¹³C NMR data for this compound is not extensively available in the provided search results, the chemical shifts are reported in ppm relative to residual CDCl₃ for proton (δ = 7.26 ppm) and carbon (δ = 77.0 ppm), and DMSO-d₆ for proton (δ = 2.50 ppm) and carbon (δ = 39.0 ppm), with tetramethylsilane (B1202638) as an external reference. rsc.org For similar compounds, detailed NMR data has been reported. For instance, the ¹H NMR spectrum of 2,6-dibromo-4-ethylphenol (B3353959) in Chloroform-d showed signals at δ 7.27 (d, J = 0.7 Hz, 2H), 5.71 (s, 1H), 2.55 (q, J = 7.6 Hz, 1H), and 1.20 (t, J = 7.6 Hz, 3H). rsc.org The ¹³C NMR for the same compound showed peaks at δ 147.24, 138.85, 131.33, 109.55, 27.54, and 15.46. rsc.org

Table 1: Predicted NMR Data for this compound This table is based on predictive data and typical chemical shifts for similar structures.

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| H-5 | ~7.4 | C-1 | ~150 |

| OH | ~5.5 | C-2 | ~125 |

| CH₃ (at C-2) | ~2.3 | C-3 | ~130 |

| CH₃ (at C-3) | ~2.2 | C-4 | ~115 |

| C-5 | ~135 | ||

| C-6 | ~112 | ||

| CH₃ (at C-2) | ~15 | ||

| CH₃ (at C-3) | ~16 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. researchgate.net Techniques such as ¹H-¹H COSY (Correlation Spectroscopy) would establish the coupling between adjacent protons, although in this compound, the single aromatic proton would not show COSY correlations. HMBC (Heteronuclear Multiple Bond Correlation) would be more informative, showing correlations between protons and carbons separated by two or three bonds. For instance, the proton of the C-2 methyl group would show correlations to C-1, C-2, and C-3, confirming its position. Similarly, the aromatic H-5 proton would show correlations to C-1, C-3, and C-4.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Diffusion Studies and Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This method could be employed to study the diffusion behavior of this compound in solution and to analyze its purity or its presence in a mixture without the need for physical separation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is suitable for analyzing phenolic compounds. For this compound, the expected molecular ion would be the [M-H]⁻ ion. The calculated exact mass for the [M-H]⁻ ion of C₈H₇Br₂O⁻ is 276.8869, which has been experimentally confirmed with a found value of 276.8867. rsc.org The characteristic isotopic pattern of the two bromine atoms (⁷⁹Br and ⁸¹Br) would be a clear indicator of its presence in the mass spectrum.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|

| [M-H]⁻ | 276.8869 | 276.8867 | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenolic Compounds

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of volatile phenolic compounds like this compound. rsc.org The technique allows for the separation of the compound from a mixture, and the subsequent mass spectrum provides a fragmentation pattern that serves as a fingerprint for identification. The fragmentation would likely involve the loss of a methyl group (CH₃) followed by the loss of a bromine atom (Br) or carbon monoxide (CO). The use of GC-MS is noted for monitoring reaction progress to control for factors like over-substitution.

Derivatization Strategies for Enhanced MS Detection (e.g., Pentafluorobenzyl Bromide)

The analysis of phenolic compounds like this compound by gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step to improve analytical performance. Phenols can exhibit poor chromatographic behavior and low sensitivity. Derivatization converts the polar hydroxyl group into a less polar, more volatile ether or ester, enhancing thermal stability and improving peak shape.

A widely used and highly effective derivatizing agent for halogenated phenols is Pentafluorobenzyl Bromide (PFBBr). jst.go.jpnih.govscience.gov This reagent reacts with the phenolic hydroxyl group in a nucleophilic substitution reaction, typically in a basic medium, to form the corresponding pentafluorobenzyl (PFB) ether. jst.go.jpjst.go.jpnih.gov The resulting PFB derivative is significantly more volatile and possesses a high electron affinity due to the five fluorine atoms on the aromatic ring. nih.gov This property makes the derivative exceptionally sensitive to detection by an Electron Capture Detector (ECD) or by GC-MS operating in negative-ion chemical ionization (NICI) mode. nih.gov The PFBBr derivatization method has been successfully applied to quantify trace levels of various chloro- and bromophenols in environmental samples like air, water, and sediment. jst.go.jpnih.govjst.go.jp The procedure generally involves extracting the analyte, exchanging the solvent, and then reacting the phenol (B47542) with PFBBr before GC-MS analysis. nih.govjst.go.jp This approach greatly lowers the limits of detection for halogenated phenols. jst.go.jpnih.gov

The derivatization of this compound with PFBBr results in the formation of 1-(benzyloxy)-4,6-dibromo-2,3-dimethyl-2',3',4',5',6'-pentafluorobenzene. This conversion can be monitored by the significant mass shift in the mass spectrum. The pentafluorobenzyl group itself is a strong indicator, often producing a characteristic fragment ion at a mass-to-charge ratio (m/z) of 181.

Calculated Mass-to-Charge Ratios for MS Detection

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M]+ Ion (m/z) |

|---|---|---|---|

| This compound | C₈H₈Br₂O | 279.96 | 280 |

| PFB Ether of this compound | C₁₅H₁₀Br₂F₅O | 460.04 | 460 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and the molecular structure of this compound by probing its molecular vibrations. spectroscopyonline.com While FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. Together, they offer a comprehensive vibrational profile of the molecule. spectroscopyonline.com

For this compound, specific vibrational modes can be assigned to its distinct structural features. The presence of ortho-alkyl substituents can lead to the existence of cis and trans isomers related to the orientation of the hydroxyl proton, which can sometimes be observed as distinct O-H stretching bands. cdnsciencepub.com The analysis of substituted phenols and related benzene (B151609) derivatives allows for the confident assignment of the expected vibrational frequencies. optica.orgnih.govresearchgate.net

Key expected vibrational frequencies for this compound are summarized below.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Spectroscopy Method |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | ~3500 - 3650 | FT-IR |

| C-H Stretch (Aromatic) | Aromatic C-H | ~3000 - 3100 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | -CH₃ | ~2850 - 2980 | FT-IR, Raman |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 | FT-IR, Raman |

| C-O Stretch | Phenolic C-O | ~1200 - 1260 | FT-IR |

| O-H Bend (in-plane) | Phenolic -OH | ~1150 - 1350 | FT-IR |

| C-Br Stretch | Aromatic C-Br | ~600 - 800 | Raman, FT-IR |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals to higher-energy ones, particularly the π → π* transitions associated with the conjugated π-system of the benzene ring.

The benzene ring itself is the primary chromophore. The substituents—a hydroxyl (-OH) group, two methyl (-CH₃) groups, and two bromine (-Br) atoms—act as auxochromes. These groups possess non-bonding electrons or provide electrons through hyperconjugation, which can interact with the π-system of the ring. This interaction modifies the energy levels of the molecular orbitals, typically resulting in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. Spectroscopic studies of similarly substituted phenols, such as chloromethyl phenols, confirm that such substitutions lead to distinct absorption bands in the near UV region. ias.ac.in The spectrum is expected to show characteristic bands corresponding to the E₂ and B electronic transitions of the substituted benzene ring.

Expected Electronic Transitions for this compound

| Transition Type | Description | Expected λₘₐₓ Range (nm) |

|---|---|---|

| π → π* (E₂-band like) | High-energy transition within the aromatic ring. | ~210 - 240 |

| π → π* (B-band like) | Lower-energy transition, often showing fine structure, characteristic of the substituted benzene ring. | ~270 - 290 |

Reaction Mechanisms and Reactivity Studies

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. In the case of 4,6-Dibromo-2,3-dimethylphenol, the existing substituents play a crucial role in determining the regioselectivity of further substitution.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The two methyl groups are also activating and ortho-, para-directing through an inductive effect and hyperconjugation. The bromine atoms, being halogens, are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

In this compound, the positions available for electrophilic attack are C5. The hydroxyl group at C1 directs ortho (C2, C6) and para (C4). The methyl groups at C2 and C3 also exert their directing effects. The bromine atoms at C4 and C6 further influence the electron distribution.

When considering an electrophilic attack, the directing effects of the substituents must be weighed. The hydroxyl group is a more powerful activating group than the methyl groups. jove.comlumenlearning.com Therefore, its directing effect is expected to be dominant. The positions ortho and para to the hydroxyl group are C2, C4, and C6. However, these positions are already substituted. This leaves the C5 position as the only available site for substitution.

The directing effects of all substituents are summarized in the table below:

| Substituent | Position | Type | Directing Effect |

| -OH | C1 | Activating | Ortho, Para |

| -CH3 | C2 | Activating | Ortho, Para |

| -CH3 | C3 | Activating | Ortho, Para |

| -Br | C4 | Deactivating | Ortho, Para |

| -Br | C6 | Deactivating | Ortho, Para |

Considering the cumulative effects, the C5 position is the most likely site for electrophilic attack. The hydroxyl group strongly activates the ring, and while the bromine atoms are deactivating, their ortho-, para-directing nature does not favor the C5 position. However, the combined activating influence of the hydroxyl and methyl groups makes the ring sufficiently nucleophilic to react with strong electrophiles at the only available position. Steric hindrance from the adjacent methyl and bromo groups at C3 and C6, respectively, might also influence the reactivity at the C5 position. jove.com

Ipso-substitution is an electrophilic aromatic substitution reaction in which an incoming electrophile displaces a substituent already present on the aromatic ring. In the case of this compound, the bromine atoms are potential leaving groups in an ipso-substitution reaction. canterbury.ac.nz This is more likely to occur if the incoming electrophile is highly reactive and the reaction conditions favor the formation of a stable carbocation intermediate. For instance, nitration or bromination under harsh conditions could potentially lead to the displacement of a bromine atom. canterbury.ac.nz Biologically mediated ipso-substitution of phenolic compounds has also been observed, proceeding through an addition-elimination mechanism. researchgate.net

Nucleophilic Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can act as a nucleophile, participating in a variety of reactions, including O-alkylation and esterification.

The Williamson ether synthesis is a widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. The phenolic hydroxyl group of this compound can be deprotonated with a suitable base to form the corresponding phenoxide, which can then act as a nucleophile.

Despite the potential for steric hindrance from the ortho-methyl group at C2, O-alkylation is expected to be a feasible reaction. google.com The reaction with a bromobenzyl compound would proceed as follows:

First, the phenol (B47542) is treated with a base (e.g., sodium hydride, potassium carbonate) to form the phenoxide ion. Subsequently, the phenoxide ion attacks the benzylic carbon of the bromobenzyl compound in an SN2 reaction, displacing the bromide ion and forming the corresponding benzyl (B1604629) ether. The general conditions for such reactions often involve polar aprotic solvents like DMF or acetone (B3395972) and elevated temperatures.

Phenols can be readily converted to esters through reaction with acylating agents such as acyl chlorides or acid anhydrides. tandfonline.comrsc.org This reaction, known as O-acylation, is a nucleophilic acyl substitution. The phenolic oxygen of this compound can attack the electrophilic carbonyl carbon of the acylating agent.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct and also to activate the phenol by converting it to the more nucleophilic phenoxide. While Fischer esterification (reaction with a carboxylic acid under acidic conditions) is generally not efficient for phenols, commonorganicchemistry.com acylation with more reactive derivatives proceeds readily. The steric hindrance from the ortho-methyl group is generally not a major impediment for acylation reactions. tandfonline.com

Halogen-Specific Transformations of Brominated Phenols

The two bromine atoms on the aromatic ring of this compound offer opportunities for a variety of transformations, including reductive dehalogenation and palladium-catalyzed cross-coupling reactions.

Reductive Dehalogenation: The bromine atoms can be removed through reductive dehalogenation, converting the compound back to 2,3-dimethylphenol (B72121) or to monobrominated intermediates. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 with a palladium catalyst), or through microbial degradation under anaerobic conditions. nih.govscilit.commdpi.comasm.orgasm.org

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bonds in this compound are suitable for participating in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl or vinyl groups at the positions of the bromine atoms.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgrsc.orglibretexts.orgyoutube.com

Buchwald-Hartwig Amination: This is a method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This would allow for the synthesis of aminophenol derivatives.

The reactivity of the two bromine atoms in these cross-coupling reactions might differ due to their different chemical environments, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a fundamental process for the removal of halogen atoms from an organic molecule. In the case of this compound, this can be achieved through several strategies, leading to the formation of mono-brominated or fully dehalogenated 2,3-dimethylphenol.

One common approach involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The mechanism typically involves the oxidative addition of the aryl-bromide bond to the palladium surface, followed by hydrogenolysis. The selectivity of this process can often be controlled by reaction conditions, allowing for the stepwise removal of the bromine atoms.

Another strategy employs reducing agents like sodium borohydride (B1222165) in the presence of a catalyst or dissolving metal reductions. The choice of reducing system can influence the efficiency and selectivity of the dehalogenation process. Microbial reductive dehalogenation has also been observed for various brominated phenols, suggesting a potential bioremediation pathway, although specific studies on this compound are limited. nih.gov

| Reductive Dehalogenation Method | Typical Reagents | Probable Intermediate | Product(s) |

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol) | Aryl-palladium species | 4-Bromo-2,3-dimethylphenol, 6-Bromo-2,3-dimethylphenol, 2,3-dimethylphenol |

| Chemical Reduction | NaBH₄/catalyst, Zn/acid | Radical anions, organometallic species | 2,3-dimethylphenol and mono-bromo derivatives |

| Microbial Dehalogenation | Anaerobic microorganisms | Enzyme-substrate complexes | Stepwise dehalogenated phenols |

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The bromine atoms in this compound serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for extensive functionalization of the phenolic backbone.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the dibromophenol with an organoboron reagent, such as a boronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.org The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. libretexts.org This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org By controlling the stoichiometry of the reagents, selective mono- or di-arylation can be achieved.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to furnish the corresponding amino-substituted phenol. wikipedia.org

| Cross-Coupling Reaction | Catalyst System | Coupling Partner | Key Mechanistic Steps |

| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Aryl or vinyl boronic acid/ester | Oxidative addition, transmetalation, reductive elimination |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) | Primary or secondary amine | Oxidative addition, amine coordination and deprotonation, reductive elimination |

Electrochemical Behavior and Dehalogenation Processes

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry. wikipedia.orgossila.comossila.com This method can provide insights into the reduction and oxidation potentials of the molecule.

The electrochemical reduction of aryl halides, including bromophenols, typically proceeds via a stepwise mechanism. The first step involves the transfer of an electron to the molecule to form a radical anion. This intermediate can then undergo cleavage of the carbon-bromine bond to release a bromide ion and form an aryl radical. This radical can then be further reduced to an anion, which is subsequently protonated by a proton source in the medium to yield the dehalogenated product. The potential at which these reduction processes occur is dependent on the substitution pattern of the aromatic ring.

Oxidative Transformations and Radical Chemistry

The phenolic hydroxyl group of this compound is susceptible to oxidation, leading to the formation of reactive intermediates such as phenoxonium cations and phenoxyl radicals.

Mechanisms of Phenoxonium Cation Formation and Oxidative Coupling

Oxidation of this compound, either chemically or electrochemically, can lead to the formation of a phenoxonium cation. This highly electrophilic species can then participate in various reactions. In the presence of nucleophiles, it can undergo addition reactions. In the absence of strong nucleophiles, it can lead to oxidative coupling reactions, where two phenol molecules link together. The regioselectivity of this coupling is influenced by the steric and electronic effects of the substituents on the aromatic ring. nih.gov

Investigation of Radical Intermediates and Reaction Pathways

One-electron oxidation of the phenolic hydroxyl group results in the formation of a phenoxyl radical. scholaris.ca The stability of this radical is influenced by the substituents on the aromatic ring. The methyl groups at positions 2 and 3 provide some steric hindrance around the radical center. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection and characterization of such radical intermediates. nih.govmdpi.com These radicals can participate in a variety of reactions, including dimerization to form biphenols or further oxidation.

Mechanistic Studies of this compound in Radical Processes

While specific mechanistic studies on this compound in radical processes are not extensively documented, the general behavior of hindered phenols in such reactions is well-established. vinatiorganics.com The presence of the bulky bromine atoms and adjacent methyl groups influences the accessibility of the radical center and can direct the outcome of subsequent reactions. These radicals can act as hydrogen atom donors, a key step in many antioxidant mechanisms. They can also participate in radical addition and substitution reactions, depending on the reaction conditions and the nature of other species present.

| Oxidative Species | Method of Generation | Key Characteristics | Subsequent Reactivity |

| Phenoxonium Cation | Two-electron oxidation (chemical or electrochemical) | Highly electrophilic | Nucleophilic attack, oxidative coupling |

| Phenoxyl Radical | One-electron oxidation (e.g., with a mild oxidizing agent) | Paramagnetic, sterically influenced | Dimerization, hydrogen atom abstraction, further oxidation |

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. scholarsresearchlibrary.comacs.org For substituted phenols, DFT methods such as B3LYP with basis sets like 6-31G(d,p) are commonly employed to investigate their electronic structure and reactivity. scholarsresearchlibrary.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 4,6-Dibromo-2,3-dimethylphenol, this process would involve calculating the forces on each atom and adjusting the geometry until a minimum energy conformation is found. The resulting theoretical structure can then be validated against experimental data, such as that obtained from X-ray crystallography.

Experimental crystallographic data reveals that the this compound molecule is nearly planar. nih.govresearchgate.net In the crystal lattice, adjacent molecules are linked by intermolecular O-H···O hydrogen bonds, forming chains. nih.govresearchgate.net There is also a notable short Br···Br interaction observed between molecules. nih.govresearchgate.net A computational geometry optimization would be expected to reproduce these key structural features.

Table 1: Selected Experimental Crystallographic Data for this compound This interactive table provides key parameters from the experimental crystal structure.

| Parameter | Value |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| Crystal System | Monoclinic |

| a (Å) | 7.3604 |

| b (Å) | 4.4310 |

| c (Å) | 14.0245 |

| β (°) | 92.482 |

| O-H···O distance (Å) | 2.913 |

| Br···Br interaction (Å) | 3.362 |

| Data sourced from references nih.govresearchgate.net. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, reflecting the electron-donating character of the hydroxyl and methyl groups. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the electron-withdrawing bromine atoms. The HOMO-LUMO energy gap provides insight into the molecule's stability; a smaller gap suggests higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Bromophenol This table presents typical DFT-calculated values for a related bromophenol to illustrate the concept. The exact values for this compound would require specific calculation.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Represents the ability to donate electrons. |

| LUMO | -0.5 | Represents the ability to accept electrons. |

| HOMO-LUMO Gap | 6.0 | Indicates chemical reactivity and kinetic stability. |

| Values are representative and based on general findings for halogenated phenols. mdpi.comimist.ma |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the phenolic oxygen atom, indicating its high electron density and propensity to act as a site for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would likely be found around the hydroxyl hydrogen atom, making it susceptible to nucleophilic attack. The bromine atoms, despite their electronegativity, can exhibit a region of positive potential on their outermost surface along the C-Br bond axis, known as a "sigma-hole," which can lead to halogen bonding interactions.

Natural Bond Orbital (NBO) analysis provides a quantitative measure of charge distribution by calculating the partial charges on each atom. uni-muenchen.de This analysis helps to understand the electronic effects of the substituents.

Table 3: Predicted NBO/Mulliken Atomic Charges for Key Atoms in this compound This interactive table shows expected charge distributions based on the electronic nature of the substituents.

| Atom | Predicted Partial Charge (a.u.) | Rationale |

| O (in OH) | Negative | High electronegativity. |

| H (in OH) | Positive | Attached to electronegative oxygen. |

| C (attached to OH) | Positive | Influence of the electronegative oxygen atom. |

| C (attached to Br) | Positive | Influence of the electronegative bromine atoms. |

| Br atoms | Slightly Negative | Overall electronegativity, though can be complex. |

| Predictions are based on principles from studies on similar halogenated phenols. acs.orgnih.gov |

Local reactivity is often analyzed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack. acs.orgnih.gov For this compound, Fukui function analysis would likely identify the oxygen atom and specific carbon atoms on the ring as the most reactive sites, depending on the nature of the attacking reagent.

Table 4: Global Reactivity Descriptors This table defines key reactivity descriptors and their significance.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates reactivity. |

| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

| Formulas and interpretations are based on conceptual DFT. imist.ma |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on isolated, static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, especially in a solvent or condensed phase. rsc.org An MD simulation of this compound, for instance in a water box, would model the motions of the phenol and surrounding water molecules based on a force field.

Such simulations could be used to:

Analyze Solvation: Investigate how water molecules arrange around the solute, particularly near the hydroxyl and bromine functional groups. This can reveal the extent of hydrophobic and hydrophilic interactions. rsc.org

Study Hydrogen Bonding: Characterize the dynamics of hydrogen bonds between the phenolic hydroxyl group and water molecules, or between multiple phenol molecules. nih.gov This includes calculating the average lifetime and strength of these bonds.

Probe Conformational Dynamics: While the phenol ring is rigid, the orientation of the hydroxyl group and the methyl groups can fluctuate. MD simulations can explore these conformational changes over time.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and calculate the activation energies associated with different reaction steps.

For this compound, theoretical studies could investigate various reactions, such as:

Oxidation Reactions: Elucidate the mechanism of oxidation at the phenolic group, identifying the key intermediates and the role of the bromo and methyl substituents in influencing the reaction rate and product distribution. nih.gov

Radical Scavenging: Model the reaction with free radicals to understand its potential as an antioxidant. This would involve calculating reaction enthalpies and activation barriers for mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov

Formation of Byproducts: Theoretical studies on related bromophenols have investigated their role as precursors in the formation of toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) in thermal processes. nih.govmurdoch.edu.auresearchgate.net Similar studies could assess the potential of this compound to form such byproducts, identifying the most favorable reaction pathways and transition states.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, primarily using DFT, can predict a range of spectroscopic parameters with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. dergipark.org.tracs.org

A key application is the prediction of molecular geometry. Calculations can produce optimized bond lengths and angles that can be directly compared with high-precision data from X-ray crystallography. nih.govdergipark.org.tr Discrepancies between theoretical and experimental values can often be resolved by accounting for factors like solvent effects or intermolecular forces present in the crystal lattice.

Furthermore, computational methods are widely used to predict NMR spectra. By calculating the magnetic shielding tensors for each nucleus, one can derive the chemical shifts (δ) that would be observed in ¹H and ¹³C NMR experiments. hmdb.ca This is particularly useful for assigning peaks in complex spectra and for distinguishing between isomers. For instance, the predicted chemical shifts for the methyl and aromatic protons of this compound can be benchmarked against experimental data from similar compounds, such as 4-Bromo-2,6-dimethylphenol, where methyl protons appear around δ 2.05 ppm and aromatic protons at δ 7.34 ppm.

Other spectroscopic properties, such as infrared (IR) vibrational frequencies and electronic transitions for UV-Visible (UV-Vis) spectroscopy, can also be modeled. dergipark.org.tr Theoretical IR spectra help in assigning vibrational modes, while calculated UV-Vis spectra can explain the electronic origins of observed absorption bands.

Table 3: Comparison of Experimental and Illustrative Theoretically Predicted Spectroscopic Data.

| Technique | Parameter | Experimental Value (from analogous compounds or X-ray data nih.govchemicalbook.com) | Typical Predicted Value (Illustrative) |

| Geometry | C-Br Bond Length | 1.903 - 1.905 Å | ~1.91 Å |

| Geometry | C-O Bond Length | 1.383 Å | ~1.38 Å |

| ¹H NMR | Methyl Protons (δ) | ~2.2 ppm (estimated) | 2.1 - 2.3 ppm |

| ¹H NMR | Aromatic Proton (δ) | ~7.4 ppm (estimated) | 7.3 - 7.5 ppm |

| ¹³C NMR | C-Br Carbon (δ) | ~115 ppm (estimated) | 114 - 117 ppm |

| ¹³C NMR | C-OH Carbon (δ) | ~150 ppm (estimated) | 149 - 152 ppm |

Advanced Applications and Functionalization in Materials Science and Catalysis

Design and Synthesis of Functionalized Derivatives for Advanced Materials

The functionalization of 4,6-Dibromo-2,3-dimethylphenol is a key step toward its use in materials science. The hydroxyl group and the bromine atoms serve as reactive sites for incorporating the molecule into larger structures, such as polymers and resins. While specific research on this compound in these applications is limited in publicly available literature, the behavior of analogous brominated phenols provides a framework for its potential utility.

Incorporation as Monomers or Functional Additives in Polymer Systems

There is currently limited direct research detailing the use of this compound as a monomer or a functional additive in specific polymer systems. However, the structure of the molecule makes it a candidate for such applications. The phenolic hydroxyl group allows it to act as a nucleophile, potentially reacting with electrophilic monomers to be incorporated into polymer backbones, such as polyesters or polyethers.

Furthermore, its dibromo-substituted aromatic ring suggests it could serve as a reactive flame-retardant additive. Brominated compounds are well-known for their ability to scavenge free radicals in the gas phase during combustion, thereby inhibiting the fire cascade. In a similar vein, a related compound, 4,6-Dibromo-2,3-difluorophenol, has been noted for its application in the development of advanced polymer materials due to its halogenated structure. researchgate.net The electron-donating nature of the methyl groups in this compound, in contrast to the electron-withdrawing fluorine atoms in its difluoro-analogue, would influence its reactivity and the ultimate properties of any resulting polymer. researchgate.net

Development of Novel Phenolic Resins and Copolymers

Phenolic resins, formed through the reaction of phenols with aldehydes like formaldehyde (B43269), are a critical class of thermosetting polymers known for their heat resistance, dimensional stability, and chemical resistance. The inclusion of this compound as a comonomer in phenolic resin synthesis could impart enhanced properties. The two bromine atoms would significantly increase the flame retardancy of the resulting resin. The methyl groups would modify the cross-linking density and solubility of the prepolymer compared to unsubstituted phenol (B47542). While databases list polymers made with formaldehyde and various dimethylphenols, specific details on copolymers incorporating the 4,6-dibromo variant are not extensively documented.

Applications in Composite Materials and Coatings

Polymers and resins derived from this compound would be prime candidates for use in high-performance composite materials and protective coatings.

Composite Materials: As a component in the matrix of a fiber-reinforced composite (e.g., with glass or carbon fiber), a resin containing this brominated phenol could produce materials with a high strength-to-weight ratio and inherent fire safety. Such composites would be valuable in the aerospace, automotive, and electronics industries where fire regulations are stringent.

Coatings: Its incorporation into epoxy or polyurethane coatings could enhance their thermal stability and provide a flame-retardant surface finish. This is particularly useful for coatings on wood, structural steel, and electronic components.

Catalysis and Ligand Design

The structure of this compound also suggests its potential use as a precursor in the synthesis of specialized ligands for catalysis. The phenolic oxygen is a classic coordination site for metal ions, and the surrounding methyl and bromine substituents can be used to tune the steric and electronic properties of a resulting catalyst.

Synthesis of Ligands Incorporating this compound Moieties

Detailed studies describing the synthesis of ligands specifically from this compound are scarce. However, the synthetic route is straightforward to conceptualize. The phenolic proton can be removed with a base, creating a phenoxide that can bind to a metal center. This phenoxide would act as a sterically hindered ligand. The steric bulk provided by the ortho-methyl and ortho-bromo groups could be advantageous in controlling the coordination number and geometry of the metal center, potentially creating a specific binding pocket that favors certain catalytic reactions.

The research table below illustrates a hypothetical synthesis pathway for a simple phosphine-phenol ligand, a common motif in catalysis.

| Reaction Step | Description | Reactants | Potential Product |

| 1. Deprotonation | The acidic phenolic proton is removed by a strong base to form the corresponding phenoxide. | This compound, Sodium Hydride (NaH) | Sodium 4,6-dibromo-2,3-dimethylphenoxide |

| 2. Lithiation | Ortho-metalation directed by the phenoxide could replace a bromine atom with lithium. | Intermediate from Step 1, n-Butyllithium | Lithiated phenoxide intermediate |

| 3. Phosphination | The lithiated intermediate is reacted with a chlorophosphine to form a C-P bond. | Intermediate from Step 2, Chlorodiphenylphosphine | (2-Diphenylphosphino)-4-bromo-5,6-dimethylphenol |

This table represents a conceptual synthetic route, as specific examples for this compound are not found in the searched literature.

Evaluation of Derivatives in Organic Catalysis (e.g., Olefin Metathesis)

There is no available research that evaluates derivatives of this compound in organic catalysis, including olefin metathesis. For a field like olefin metathesis, which relies heavily on precisely designed ligands (e.g., Grubbs or Schrock catalysts), the development of new ligand architectures is of constant interest.

A ligand derived from this compound could, in theory, be used to modify existing catalyst systems. The electronic properties imparted by the two bromine atoms and two methyl groups would influence the electron density at the metal center, thereby affecting the catalyst's activity, stability, and selectivity. However, without experimental studies, its potential performance in reactions like olefin metathesis remains speculative.

Role of Non-Covalent Interactions in Catalytic Efficiency

The catalytic efficiency of a compound is significantly influenced by non-covalent interactions. In the case of this compound, several types of non-covalent interactions are expected to play a role in its potential catalytic applications. The phenolic hydroxyl (-OH) group can act as a hydrogen-bond donor, which is a critical feature in many catalytic processes, including organocatalysis. This hydrogen-bonding capability can help in stabilizing transition states or activating substrates.

In the solid state, the crystal structure of this compound reveals intermolecular O—H⋯O hydrogen bonds that form chains. nih.govresearchgate.net Additionally, short Br⋯Br interactions have been observed, indicating the presence of halogen bonding in the crystal lattice. nih.govresearchgate.net These interactions suggest that in a catalytic context, both hydrogen and halogen bonding could be leveraged to control the stereochemistry and efficiency of reactions. For instance, in asymmetric catalysis, such non-covalent interactions are key to achieving high levels of enantioselectivity by creating a well-defined chiral environment around the catalyst's active site. harvard.edu While direct studies on the catalytic applications of this compound are not extensively documented, the principles of non-covalent interactions in related brominated phenolic compounds suggest its potential in this area. nih.govacs.org

Environmental Remediation and Adsorption Technologies

Halogenated phenols are a class of environmental pollutants, and their removal from water sources is a significant challenge. Adsorption is a widely used technique for this purpose, and the efficiency of adsorption depends on the properties of both the adsorbent and the adsorbate. ncsu.edu

The adsorption of phenolic compounds, including brominated phenols, has been studied on various functionalized materials. These materials often possess high surface areas and specific functional groups that can interact with the target pollutants. For instance, silica (B1680970) aerogels have been shown to be effective in adsorbing 4-Bromophenol (4-BP) from aqueous solutions, with adsorption being more favorable at lower pH. sharif.edu This is attributed to the protonation of the adsorbent surface, which enhances the interaction with halophenolic ions. sharif.edu

The presence of methyl groups, as in this compound, can also influence adsorption behavior. Studies on the adsorption of dimethylphenols on functionalized polymeric adsorbents have demonstrated the effectiveness of these materials in removing such compounds from water. sigmaaldrich.com The hydrophobic nature of the methyl groups can enhance the adsorption onto nonpolar or moderately polar surfaces through hydrophobic interactions.

The efficiency of adsorption is also dependent on the initial concentration of the pollutant and the dosage of the adsorbent. tandfonline.com For many phenolic compounds, the adsorption capacity increases with the initial concentration until the active sites on the adsorbent are saturated. sharif.edutandfonline.com The development of novel adsorbents, such as those based on functionalized cellulose (B213188) nanocrystals or metal-organic frameworks (MOFs), offers promising avenues for the efficient removal of a wide range of organic pollutants, including brominated phenols. tandfonline.commdpi.com

Table 1: Adsorption Parameters for Phenolic Compounds on Various Adsorbents

| Adsorbate | Adsorbent | Key Findings | Reference |

|---|---|---|---|

| 4-Bromophenol (4-BP) | Silica Aerogel | Adsorption increases at lower pH. Follows Freundlich isotherm. | sharif.edu |

| Phenol | Functionalized Cellulose Nanocrystals (fCNCs) | Adsorption percentage increases with adsorbent mass. | tandfonline.com |

| 2,3-Dimethylphenol (B72121) | Functionalized Poly(styrene-co-divinylbenzene) | Effective for removal from aqueous solutions. | sigmaaldrich.com |

| Phenolic Compounds | Pine Bark Powder | Biosorption equilibrium reached in 120 minutes. | ncsu.edu |

The environmental fate of this compound is largely determined by its persistence and degradation pathways. Generally, brominated phenols are not readily biodegradable and can persist in the environment. inchem.org However, under certain conditions, microbial degradation can occur. For instance, anaerobic microorganisms associated with marine sponges have been shown to reductively debrominate various brominated phenols. nih.gov This process often involves the preferential removal of ortho-substituted bromines. nih.gov

The degradation of dimethylphenols has also been studied. Certain bacteria can degrade dimethylphenols through different catabolic pathways, although some isomers can be converted into dead-end products. nih.gov The presence of multiple substituents, such as both bromine and methyl groups, can affect the biodegradability. The addition of bromine to simple aromatic molecules can increase their resistance to biodegradation. oup.com

In the atmosphere, vapor-phase brominated phenols can be degraded by reaction with photochemically produced hydroxyl radicals. inchem.org For compounds like 2,4-dibromophenol, the estimated half-life for this reaction is 45 hours. inchem.org The degradation of this compound would likely follow similar pathways, influenced by the specific arrangement of its functional groups. The initial steps of degradation could involve hydroxylation of the aromatic ring, followed by ring cleavage. In some cases, degradation can be initiated by the removal of the bromine atoms. For example, the degradation of 2,6-dibromo-4-nitrophenol (B181593) by Cupriavidus sp. involves sequential denitration and debromination. doi.org

Chemo-Sensors and Detection Technologies Based on Functionalized Phenols

Functionalized phenols are valuable platforms for the development of chemosensors for the detection of various analytes, including metal ions and explosives. mdpi.comrsc.orgacs.org The phenolic group can act as a signaling unit or as a recognition site. Halogenated phenols, in particular, have been utilized in the design of fluorescent pH probes, where the halogen substitution can be used to tune the pKa of the probe and thus its sensitive range. acs.org

While specific chemosensors for this compound are not widely reported, the principles of sensor design using functionalized phenols can be applied. For instance, a sensor could be developed based on the interaction of the phenolic hydroxyl group or the bromine atoms with a target analyte, leading to a change in a measurable signal, such as fluorescence or color. researchgate.netresearchgate.net The development of materials like phenolic polymers of tetraphenylethene has shown promise for the detection of halogenated organic solvents through halogen/π interactions, demonstrating the potential for creating sensors that are sensitive to the halogen substituents on a molecule. researchgate.net

Calixarenes, which are macrocycles made of phenolic units, are extensively used in chemosensor development. mdpi.comacs.org By functionalizing the calixarene (B151959) scaffold with specific recognition units and signaling moieties, highly selective and sensitive sensors for a variety of targets can be created. A hypothetical sensor for this compound could involve a macrocyclic host that is complementary in size and functionality, allowing for its selective binding and detection.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Property Prediction

ML models are increasingly used to predict the physicochemical properties of organic compounds with high accuracy. bme.huresearchgate.net By using molecular descriptors, these models can forecast properties like boiling points, melting points, and flashpoints, which is crucial for designing new materials and fuels. bme.hu This predictive power allows for the rapid screening of virtual compounds, saving time and resources compared to traditional experimental methods. researchgate.netscribd.com For instance, AI can assist in predicting reaction yields and selectivity, sometimes even surpassing the judgment of experienced chemists. mdpi.com This technology promises to shorten the timeline from the development of a synthesis method to the discovery of a functional molecule. mdpi.com

The development of comprehensive datasets is crucial for training these AI models. innovationnewsnetwork.comacs.org Projects are underway to create large-scale databases of chemical properties to train machine learning algorithms for the design of new chemical entities with predefined characteristics. europa.euscholaris.ca

Exploration of Photo- and Electro-Chemical Reactivity for Novel Transformations

The exploration of photo- and electro-chemical reactions offers greener and more efficient pathways for synthesizing and transforming brominated phenols like 4,6-Dibromo-2,3-dimethylphenol.

Photochemical Reactivity: Visible-light photoredox catalysis has emerged as a mild and efficient method for the bromination of phenols. beilstein-journals.org This technique generates bromine in situ, avoiding the use of hazardous molecular bromine. beilstein-journals.org The photodecomposition of related brominated phenols, such as tetrabromobisphenol A (TBBPA), has been studied, revealing that the process is pH-dependent and can lead to various transformation products. nih.gov The photochemical generation of quinone methides from substituted phenols is another area of interest, with potential applications in biomedicine. researchgate.net

Electrochemical Reactivity: Electrochemical methods provide a safer alternative to traditional chemical oxidants for the transformation of phenols. rsc.org For example, the electrochemical oxidative dearomatization of phenols can be achieved using a bromide mediator, expanding the scope of these reactions to include electron-deficient phenols. rsc.org Electrochemical techniques are also being investigated for the homo-coupling of brominated phenols to create 2,2'-biphenyl structures, which are valuable in asymmetric synthesis and as bioactive centers in natural products. researchgate.net These methods can mimic metabolic reactions and are useful for studying the redox properties of chemical compounds. mdpi.com

Development of Hybrid Materials Incorporating this compound Derivatives

The unique properties of this compound make it a candidate for incorporation into advanced hybrid materials. The development of such materials is a growing field with applications in various sectors.